molecular formula C17H19FN4O4 B10764148 6-(4-Aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

6-(4-Aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Cat. No.: B10764148
M. Wt: 362.4 g/mol
InChI Key: ICQVSZFWVUBYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BFF 122 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of BFF 122 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

BFF 122 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

BFF 122 has a wide range of scientific research applications, including:

Mechanism of Action

BFF 122 exerts its effects by inhibiting kynurenine aminotransferase II, an enzyme responsible for the production of kynurenic acid. By binding to the active site of the enzyme, BFF 122 prevents the conversion of kynurenine to kynurenic acid, thereby reducing its levels in the brain. This inhibition is achieved through interactions with specific amino acid residues in the enzyme’s active site, including π–π interactions and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BFF 122

BFF 122 is unique due to its high potency and selectivity for kynurenine aminotransferase II. Unlike some other inhibitors, BFF 122 forms a hydrazone adduct with the enzyme’s cofactor, pyridoxal-5’-phosphate, leading to irreversible inhibition. This unique mechanism of action makes BFF 122 a valuable tool for studying the kynurenine pathway and its role in neurodegenerative and cognitive disorders .

Properties

Molecular Formula

C17H19FN4O4

Molecular Weight

362.4 g/mol

IUPAC Name

6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C17H19FN4O4/c1-9-8-26-16-13-10(15(23)11(17(24)25)7-22(9)13)6-12(18)14(16)20-2-4-21(19)5-3-20/h6-7,9H,2-5,8,19H2,1H3,(H,24,25)

InChI Key

ICQVSZFWVUBYSI-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N)F)C(=O)O

Origin of Product

United States

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